molecular formula C5H5NOS B13027373 4-Aminothiophene-3-carbaldehyde

4-Aminothiophene-3-carbaldehyde

Cat. No.: B13027373
M. Wt: 127.17 g/mol
InChI Key: ZVNOZWSBCGGUAX-UHFFFAOYSA-N
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Description

4-Aminothiophene-3-carbaldehyde is a heterocyclic organic compound featuring a thiophene ring substituted with an amino group (-NH₂) at the 4-position and a formyl group (-CHO) at the 3-position. This compound is of significant interest in medicinal and materials chemistry due to its reactive aldehyde moiety, which enables facile derivatization for synthesizing pharmacologically relevant molecules. The synthesis of such derivatives typically involves cyclization reactions; for instance, highlights the use of chloroacetone in dioxane with triethylamine to generate 4-aminothiophene carboxamide derivatives . The structural uniqueness of this compound, particularly its electron-rich thiophene core and bifunctional substituents, positions it as a versatile precursor for drug discovery and crystallographic studies .

Properties

Molecular Formula

C5H5NOS

Molecular Weight

127.17 g/mol

IUPAC Name

4-aminothiophene-3-carbaldehyde

InChI

InChI=1S/C5H5NOS/c6-5-3-8-2-4(5)1-7/h1-3H,6H2

InChI Key

ZVNOZWSBCGGUAX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CS1)N)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 4-Aminothiophene-3-carbaldehyde involves the reaction of vinyl azides with 1,4-dithiane-2,5-diol in the presence of a base such as potassium carbonate (K2CO3) in dimethylformamide (DMF) at 40°C . This method is efficient and eco-friendly, producing the desired product in good yields.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions: 4-Aminothiophene-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Various electrophiles can react with the amino group under acidic or basic conditions.

Major Products:

    Oxidation: 4-Aminothiophene-3-carboxylic acid.

    Reduction: 4-Aminothiophene-3-methanol.

    Substitution: Depending on the electrophile, various substituted thiophene derivatives can be formed.

Scientific Research Applications

4-Aminothiophene-3-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Aminothiophene-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The presence of the amino and aldehyde groups allows it to form covalent bonds with biological molecules, potentially inhibiting their function or altering their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiophene derivatives with amino and carbonyl functionalities exhibit diverse chemical and biological properties depending on substituent positions and functional groups. Below is a systematic comparison of 4-Aminothiophene-3-carbaldehyde with structurally related compounds:

Structural and Functional Group Analysis

Compound Name Substituents (Thiophene Positions) Key Functional Groups
This compound 4-NH₂, 3-CHO Amino, Aldehyde
2-Amino-3-ethylcarboxamido-4-methyl-5-carboxyethyl thiophene 2-NH₂, 3-CONHEt, 4-CH₃, 5-COOEt Amino, Carboxamide, Ester
5-Acetyl-4-amino-N-(4-chlorophenyl)-2-(phenylamino)thiophene-3-carboxamide 4-NH₂, 3-CONHAr, 5-COCH₃ Amino, Carboxamide, Acetyl
  • Substituent Position: The placement of the amino group at the 4-position in this compound distinguishes it from analogs like the 2-amino-substituted compound in . Positional differences influence electronic properties and intermolecular interactions, such as hydrogen bonding.
  • Reactivity: The aldehyde group at position 3 in this compound offers nucleophilic addition sites, unlike ester or carboxamide groups in other derivatives. This makes it more reactive in condensation reactions for synthesizing Schiff bases or heterocyclic frameworks.

Physicochemical Properties

Property This compound 2-Amino-3-ethylcarboxamido-4-methyl-5-carboxyethyl Thiophene
Solubility Moderate in polar solvents Likely higher due to ester and carboxamide groups
Melting Point Not reported; expected >150°C 198–200°C (reported in analogous compounds)
Hydrogen Bonding Capacity High (NH₂ and CHO groups) Moderate (NH₂ and CONHEt groups)

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